Methyl 4-amino-3-methylbenzoate

Monoamine oxidase B Enzyme inhibition Neurodegeneration

Select Methyl 4-amino-3-methylbenzoate for telmisartan manufacturing: 50% overall yield over 5 steps—a 2.4× gain vs. legacy 8-step (21%) routes, reducing solvent and purification costs. Validated MAO-B inhibitor (Ki 550 nM) as a privileged fragment scaffold for CNS drug discovery. Coplanar geometry ensures regiospecific benzimidazole cyclization, minimizing isomeric impurities. At ≥98% purity, enables single-step photoredox-catalyzed azide conversion for click chemistry. Generic substitution with other aminobenzoates compromises both yield and target engagement.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 18595-14-7
Cat. No. B033064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-methylbenzoate
CAS18595-14-7
Synonyms4-Amino-3-methyl-benzoic Acid Methyl Ester;  4-Amino-m-toluic Acid Methyl Ester;  (4-(Methoxycarbonyl)-2-methylphenyl)amine;  4-Amino-3-methylbenzoic Acid Methyl Ester;  Methyl 3-Methyl-4-aminobenzoate;  Methyl 4-Amino-3-methylbenzoate _x000B__x000B_
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)OC)N
InChIInChI=1S/C9H11NO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,10H2,1-2H3
InChIKeyZHIPSMIKSRYZFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-3-Methylbenzoate (CAS 18595-14-7): Procurement Guide for Pharmaceutical and Agrochemical Intermediates


Methyl 4-amino-3-methylbenzoate (CAS 18595-14-7, MFCD00102230) is a substituted benzoate ester bearing an amino group at the 4-position and a methyl substituent at the 3-position of the aromatic ring, with a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol . The compound exists as a white to light yellow crystalline solid with a reported melting point of 115-117°C and is commercially available at purities ≥98% (HPLC) . Structurally, both the methyl carbon and the amino nitrogen lie within the plane of the benzene ring, a conformational feature that influences its reactivity in downstream synthetic applications [1]. The compound serves as a key building block in organic synthesis, functioning both as a pharmacophoric scaffold in medicinal chemistry and as a validated intermediate in established pharmaceutical manufacturing routes [2].

Why 4-Amino-3-Methylbenzoic Acid Methyl Ester Cannot Be Interchanged with Generic Aminobenzoates in Validated Processes


Generic substitution of Methyl 4-amino-3-methylbenzoate with structurally related aminobenzoates (e.g., methyl 4-aminobenzoate, ethyl 4-amino-3-methylbenzoate, or 4-amino-3-methylbenzoic acid) introduces non-trivial deviations in both physicochemical properties and reactivity profiles that directly impact synthetic outcomes. The precise juxtaposition of the 3-methyl and 4-amino groups on the benzene ring dictates regiospecificity in subsequent transformations—particularly in cyclization steps leading to benzimidazole cores in pharmaceutical syntheses . The methyl ester moiety provides a specific balance of lipophilicity (LogP ≈ 1.1–1.9) and polar surface area (52.3 Ų) that influences both solubility in reaction media and membrane permeability when incorporated into bioactive scaffolds . The following quantitative evidence demonstrates that seemingly minor structural variations in comparator compounds lead to measurable differences in biological target engagement and synthetic process efficiency, making blind substitution a demonstrable risk to both research reproducibility and scaled manufacturing outcomes [1].

Quantitative Evidence for Differentiated Selection of Methyl 4-Amino-3-Methylbenzoate: Head-to-Head Comparative Data


MAO-B Enzyme Inhibition: Comparative Affinity Data for Methyl 4-Amino-3-Methylbenzoate

Methyl 4-amino-3-methylbenzoate exhibits competitive inhibition of human monoamine oxidase B (MAO-B) with a measured Ki of 550 nM and IC50 of 650 nM against recombinant human MAO-B [1]. This inhibition profile contrasts with structurally related aminobenzoates lacking the 3-methyl substitution, which typically show markedly reduced or negligible MAO-B affinity in comparable assays [1].

Monoamine oxidase B Enzyme inhibition Neurodegeneration

Pentose Phosphate Pathway (PPP) Enzyme Inhibition: Head-to-Head Comparison of Methyl 4-Amino Benzoate Derivatives

In a systematic evaluation of methyl 4-amino benzoate derivatives as pentose phosphate pathway (PPP) inhibitors, the compound class encompassing Methyl 4-amino-3-methylbenzoate demonstrated differential inhibitory potency against both glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) [1]. Among the series of structurally varied methyl 4-amino benzoates tested, IC50 values ranged from 100.8 to 430.8 μM for G6PD and from 206 to 693.2 μM for 6PGD [1]. Molecular docking analysis further revealed that specific substitution patterns on the benzoate ring correlated with substantial variation in estimated binding energies, with the most potent derivative achieving −6.71 kcal/mol against hG6PD and the highest potency against h6PGD yielding −7.61 kcal/mol [1].

G6PD inhibition 6PGD inhibition Cancer metabolism

Process Efficiency in Telmisartan Synthesis: Validated Intermediate with Documented Yield Advantage

Methyl 4-amino-3-methylbenzoate serves as the foundational starting material in the industrial synthesis of telmisartan (an angiotensin II receptor antagonist marketed as MICARDIS) [1]. An optimized process utilizing this compound as the starting intermediate achieves an overall yield of approximately 50% across five synthetic steps, representing a substantial improvement over the originally reported eight-step literature process which yielded only 21% [1]. The condensation of Methyl 4-amino-3-methylbenzoate with butyryl chloride in chlorobenzene constitutes the first critical transformation in this validated manufacturing route [1].

Telmisartan synthesis Process chemistry Angiotensin II receptor antagonist

Crystallographic Conformational Characterization: Planar Geometry Confirmation Differentiating from Non-Planar Aminobenzoate Esters

Single-crystal X-ray diffraction analysis of Methyl 4-amino-3-methylbenzoate confirms that both the methyl carbon and the amino nitrogen atoms lie coplanar with the benzene ring [1]. This planar geometry is distinct from several structurally analogous aminobenzoates bearing ortho-substituents or bulkier ester groups (e.g., isopropyl or tert-butyl esters), which adopt non-planar conformations due to steric hindrance that alters π-conjugation and subsequent reactivity in electrophilic aromatic substitution and cyclization reactions [1].

X-ray crystallography Conformational analysis Molecular geometry

Fragment-Based Drug Discovery Scaffold: Quantified Physicochemical Parameters for Lead Optimization

Methyl 4-amino-3-methylbenzoate is commercially positioned as a validated fragment molecule with well-defined physicochemical parameters that align with established fragment library criteria (Rule of Three compliance) [1]. The compound features a molecular weight of 165.19 Da, LogP of 1.1–1.95, topological polar surface area of 52.3 Ų, and two rotatable bonds, placing it within optimal fragment space for molecular linking, expansion, and modification strategies [1]. In contrast, the free acid analog (4-amino-3-methylbenzoic acid) exhibits markedly higher polarity and reduced organic solvent solubility, while the ethyl ester analog (ethyl 4-amino-3-methylbenzoate) shifts LogP values higher (~2.5) with altered membrane permeability profiles .

Fragment-based drug discovery Lead optimization Medicinal chemistry

Photoredox Catalysis Utility: Azide Functionalization with Documented Application

Methyl 4-amino-3-methylbenzoate has been specifically demonstrated as a precursor for the synthesis of 4-azido-3-methylbenzoic acid via photoredox catalysis, providing access to azide-functionalized building blocks for click chemistry applications . This specific transformation exploits the 4-amino group as a synthetic handle that can be converted to an azido moiety while preserving the 3-methyl and methyl ester functionalities intact . In contrast, the corresponding 4-nitro or 4-unsubstituted analogs require additional protection/deprotection steps to achieve equivalent regioselective azide installation.

Photoredox catalysis Azide synthesis Late-stage functionalization

Optimal Application Scenarios for Methyl 4-Amino-3-Methylbenzoate: Evidence-Backed Procurement Decisions


Large-Scale Synthesis of Telmisartan and Related Benzimidazole-Based Angiotensin II Receptor Antagonists

Organizations engaged in the manufacturing of telmisartan (MICARDIS) or its generic equivalents should prioritize Methyl 4-amino-3-methylbenzoate as the validated starting material. The optimized process employing this intermediate achieves a 50% overall yield over five steps, compared to the original eight-step literature process yielding only 21% [1]. This 2.4-fold yield improvement, coupled with a 37.5% reduction in synthetic steps, translates directly to lower raw material costs, reduced solvent consumption, and minimized purification burden. The compound's coplanar molecular geometry also ensures predictable regiospecificity in the critical benzimidazole cyclization steps, reducing the formation of regioisomeric impurities that complicate downstream purification [2].

Fragment-Based Drug Discovery for CNS-Targeting Monoamine Oxidase B Inhibitors

Medicinal chemistry teams pursuing fragment-based discovery of MAO-B inhibitors for neurodegenerative disease applications (e.g., Parkinson's disease, Alzheimer's disease) should evaluate Methyl 4-amino-3-methylbenzoate as a privileged scaffold. The compound demonstrates validated sub-micromolar MAO-B inhibition with a Ki of 550 nM and IC50 of 650 nM against recombinant human MAO-B [3], establishing a measurable activity baseline from which fragment growing or linking strategies can be pursued. The compound's favorable fragment-like physicochemical profile (MW 165.19 Da, LogP 1.1–1.95, PSA 52.3 Ų) renders it suitable for both biophysical screening cascades and subsequent structure-guided optimization [4].

Cancer Metabolism Research Targeting Pentose Phosphate Pathway Enzymes

Research groups investigating PPP inhibition as a therapeutic strategy for cancer or metabolic disorders should procure Methyl 4-amino-3-methylbenzoate as a member of a systematically characterized aminobenzoate inhibitor series. The compound class has demonstrated measurable inhibitory activity against both G6PD (IC50 range 100.8–430.8 μM) and 6PGD (IC50 range 206–693.2 μM) in validated in vitro assays, with intra-series potency variations exceeding 4-fold depending on precise substitution pattern [5]. This structure-activity relationship (SAR) data provides a quantitative framework for medicinal chemistry optimization and underscores that specific analog selection—not generic substitution—determines experimental reproducibility in PPP-targeting studies [5].

Late-Stage Diversification via Photoredox-Catalyzed Azide Installation

Synthetic chemistry teams requiring azide-functionalized aromatic building blocks for click chemistry (CuAAC, SPAAC) or bioconjugation applications should select Methyl 4-amino-3-methylbenzoate for direct photoredox-catalyzed conversion to 4-azido-3-methylbenzoic acid . This single-step transformation, starting from material with documented purity of 99.88%, eliminates the multi-step protection/deprotection sequences required when using alternative 4-nitro or 4-unsubstituted benzoate starting materials . The preservation of both the 3-methyl substituent and the methyl ester functionality during azide installation enables orthogonal synthetic manipulation in subsequent steps, a feature not available with free acid or bulkier ester analogs.

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